molecular formula C7H12Cl2N2O B6197121 1-(5-methyl-1,3-oxazol-2-yl)cyclopropan-1-amine dihydrochloride CAS No. 2680528-84-9

1-(5-methyl-1,3-oxazol-2-yl)cyclopropan-1-amine dihydrochloride

Cat. No.: B6197121
CAS No.: 2680528-84-9
M. Wt: 211.1
InChI Key:
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Description

1-(5-methyl-1,3-oxazol-2-yl)cyclopropan-1-amine dihydrochloride is a chemical compound that features a cyclopropane ring attached to an oxazole ring

Preparation Methods

The synthesis of 1-(5-methyl-1,3-oxazol-2-yl)cyclopropan-1-amine dihydrochloride typically involves the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Attachment of the cyclopropane ring:

    Formation of the dihydrochloride salt: The final step involves the conversion of the amine to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(5-methyl-1,3-oxazol-2-yl)cyclopropan-1-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the oxazole ring to other functional groups.

    Substitution: The compound can undergo substitution reactions, where functional groups on the oxazole or cyclopropane rings are replaced with other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(5-methyl-1,3-oxazol-2-yl)cyclopropan-1-amine dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(5-methyl-1,3-oxazol-2-yl)cyclopropan-1-amine dihydrochloride involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The cyclopropane ring can provide stability and enhance the binding affinity of the compound to its target.

Comparison with Similar Compounds

1-(5-methyl-1,3-oxazol-2-yl)cyclopropan-1-amine dihydrochloride can be compared with other oxazole derivatives and cyclopropane-containing compounds. Similar compounds include:

    1-(5-methyl-1,3-oxazol-2-yl)cyclopropane: Lacks the amine group and dihydrochloride salt.

    1-(5-methyl-1,3-oxazol-2-yl)cyclopropan-1-amine: Lacks the dihydrochloride salt.

    1-(5-methyl-1,3-oxazol-2-yl)cyclopropan-1-amine hydrochloride: Contains only one hydrochloride salt.

The uniqueness of this compound lies in its specific combination of functional groups, which can confer unique properties and applications.

Properties

CAS No.

2680528-84-9

Molecular Formula

C7H12Cl2N2O

Molecular Weight

211.1

Purity

95

Origin of Product

United States

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